

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde CAS number and structure

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde
CAS No.:	338393-57-0
Cat. No.:	B2354995

[Get Quote](#)

Technical Guide: 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde

CAS Number: 338393-57-0 Formula: $C_{13}H_8ClFO_2$ Molecular Weight: 250.65 g/mol

Executive Summary

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde (CAS 338393-57-0) is a specialized organofluorine intermediate used in the synthesis of bioactive diaryl ether scaffolds.^[1] Its structural core—a benzaldehyde moiety linked via an ether bridge to a polyhalogenated phenyl ring—serves as a critical building block for medicinal chemistry programs targeting G-protein coupled receptors (e.g., GPR84), fatty acid-binding proteins (FABP4), and kinase inhibitors. This guide details its physicochemical properties, validated synthesis protocols via nucleophilic aromatic substitution (S_NAr), and downstream applications in drug development.

Chemical Identity & Physicochemical Properties[2]

[3][4][5][6][7][8][9]

Property	Specification
IUPAC Name	2-(4-Chloro-3-fluorophenoxy)benzaldehyde
CAS Registry Number	338393-57-0
Molecular Formula	C ₁₃ H ₈ ClFO ₂
Molecular Weight	250.65 g/mol
Physical State	Off-white to pale yellow solid
Melting Point	55–59 °C (Typical for diaryl ether aldehydes)
Boiling Point	~380 °C (Predicted at 760 mmHg)
Solubility	Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
SMILES	<chem>O=Cc1ccccc1Oc2ccc(Cl)c(F)c2</chem>

Synthetic Methodology

The industrial and laboratory-scale preparation of **2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde** relies on a Nucleophilic Aromatic Substitution (S_NAr) reaction. This pathway is preferred over Ullmann coupling due to milder conditions and higher yields when using activated electrophiles.

Reaction Scheme

Reactants: 2-Fluorobenzaldehyde (Electrophile) + 4-Chloro-3-fluorophenol (Nucleophile)
Catalyst/Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]

Detailed Experimental Protocol

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Deprotonation

- Charge a round-bottom flask with 4-Chloro-3-fluorophenol (1.0 equiv) and anhydrous DMF (0.5 M concentration).
- Add Potassium Carbonate (1.5 equiv) in a single portion.
- Stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The suspension typically changes color as the phenoxide forms.

Step 2: S_NAr Coupling

- Add 2-Fluorobenzaldehyde (1.05 equiv) dropwise to the reaction mixture.
- Heat the mixture to 90–110 °C.
- Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC. Conversion is usually complete within 4–6 hours.
 - Critical Control Point: Do not exceed 140 °C to prevent Cannizzaro disproportionation of the aldehyde.

Step 3: Work-up and Purification

- Cool the mixture to room temperature.
- Pour into ice-cold water (5x reaction volume) to precipitate the crude product or induce phase separation.
- Extract with Ethyl Acetate (EtOAc) (3x).
- Wash combined organics with water (2x) and brine (1x) to remove residual DMF.
- Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

Mechanistic Pathway (S_NAr)

The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing formyl group (-CHO) at the ortho position of the fluorobenzaldehyde activates the ring, lowering the energy barrier for the nucleophilic attack by the phenoxide.



[Click to download full resolution via product page](#)

Caption: Step-wise mechanism of the S_NAr reaction forming the diaryl ether linkage.

Applications in Drug Discovery

The 2-(4-Chloro-3-fluorophenoxy) moiety is a privileged pharmacophore. The specific halogenation pattern (4-Cl, 3-F) modulates metabolic stability (blocking para-oxidation) and lipophilicity.

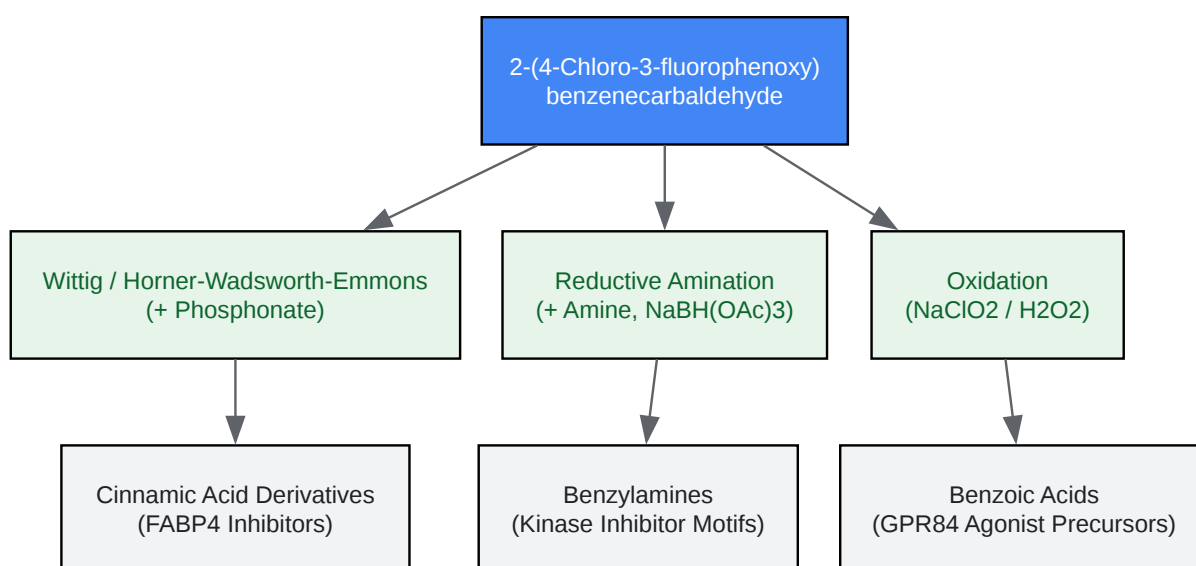
Key Therapeutic Areas

- GPR84 Agonists:
 - The diaryl ether scaffold serves as a lipophilic tail in agonists for GPR84, a receptor involved in inflammation and immune response. The 4-chloro-3-fluoro substitution pattern has been explored to optimize potency and metabolic stability compared to non-halogenated analogs [1].
- FABP4 Inhibitors:
 - Crystal structure analysis (PDB: 7G18) reveals ligands containing the 4-(4-chloro-3-fluorophenoxy) motif bound to Human Fatty Acid-binding Protein 4 (FABP4). The aldehyde function of the title compound allows for the attachment of acidic headgroups (e.g., via Wittig reaction to form butanoic acid derivatives) required for the salt bridge interaction in the active site [2].

- Kinase Inhibition:
 - Diaryl ethers are common bioisosteres for diaryl amines in kinase inhibitors. The aldehyde group provides a versatile handle for reductive amination to install solubilizing amine tails found in drugs targeting EGFR or VEGFR.

Synthetic Utility Flowchart

The aldehyde functionality allows divergent synthesis into multiple drug classes.



[Click to download full resolution via product page](#)

Caption: Downstream synthetic utility of the aldehyde functional group.

Safety and Handling (MSDS Highlights)

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.
- Handling: Use in a fume hood. Avoid dust formation.
- Storage: Store under inert gas (Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

References

- Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. *Journal of Medicinal Chemistry*, 2019. [Link](#)
- Crystal Structure of human FABP4 in complex with 4-(4-chloro-3-fluorophenoxy)-2-(3,4-dichlorophenyl)-2-methylbutanoic acid. *RCSB Protein Data Bank*, Entry 7G18. [Link](#)
- **2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde** Product Entry. *ChemicalBook/BLD Pharm*, CAS 338393-57-0.[2] [Link](#)
- Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. *Organic & Biomolecular Chemistry*, 2016. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. abcr.com [abcr.com]
- 2. [775334-12-8|3-Chloro-2-fluoro-6-\(methoxymethoxy\)benzaldehyde](https://www.bldpharm.com/product/775334-12-8-3-chloro-2-fluoro-6-(methoxymethoxy)benzaldehyde)|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2354995/docs#2-4-chloro-3-fluorophenoxy-benzenecarbaldehyde-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)